Fertaric acid

Description

Contextualization of Hydroxycinnamic Acid Esters in Natural Products Research

Hydroxycinnamic acids (HCAs) represent a significant class of phenolic compounds ubiquitously found in plants, including fruits, vegetables, and cereals. nih.govnih.gov These compounds, characterized by a C6-C3 phenylpropanoid structure, are integral to plant physiology and contribute to the sensory and chemical properties of many plant-derived foods and beverages. nih.gov In natural products research, HCAs and their derivatives, particularly esters, are a major focus due to their wide range of biological activities, including antioxidant properties. nih.govmdpi.com The esterification of HCAs with other molecules, such as quinic acid, tartaric acid, or glycosides, gives rise to a diverse array of compounds with potentially altered bioavailability and bioactivity. nih.govnih.gov These esters are often more stable and may possess different solubility characteristics compared to their parent acids, influencing their absorption and metabolism in biological systems. nih.govmdpi.com

Nomenclature, Chemical Classification, and Structural Features of Fertaric Acid

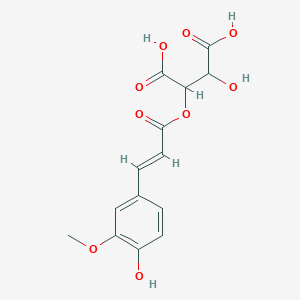

This compound is chemically classified as a hydroxycinnamic acid ester. wikipedia.orgsmolecule.com Specifically, it is the ester formed from the condensation of ferulic acid and tartaric acid. wikipedia.orgsmolecule.com Its systematic IUPAC name is 2-hydroxy-3-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}butanedioic acid. wikipedia.orghmdb.ca The structure of this compound incorporates the characteristic features of both its parent molecules: the phenylpropanoid skeleton of ferulic acid with its hydroxyl and methoxy-substituted benzene (B151609) ring, and the dicarboxylic acid structure of tartaric acid. wikipedia.org This combination results in a molecule with multiple functional groups, including carboxylic acid, hydroxyl, and ester moieties, which dictate its chemical properties and potential interactions in biological systems. smolecule.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-hydroxy-3-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}butanedioic acid wikipedia.orghmdb.ca |

| Chemical Formula | C14H14O9 wikipedia.org |

| Molar Mass | 326.257 g·mol−1 wikipedia.org |

| Synonyms | Feruloyltartaric acid, Fertarate foodb.caymdb.ca |

| CAS Number | 74282-22-7 (for trans-isomer) smolecule.com |

| ChEBI ID | CHEBI:76120 (for 2S,3S,trans-isomer) wikipedia.org |

| PubChem CID | 22298372 nih.gov |

Current State of Academic Research on this compound: A Literature Review Overview

Academic research on this compound has primarily focused on its occurrence in grapes and wine, its chemical characterization, and its metabolism. wikipedia.orgsmolecule.com Studies have identified this compound as a significant phenolic component in various grape cultivars. tandfonline.comtaylorandfrancis.com

Recent investigations have begun to explore the biological activities of this compound. For instance, research has examined its protective effects against chemically-induced toxicity in animal models. One study investigated the potential of this compound to mitigate hepatotoxicity caused by 4-tert-octylphenol (B29142) in rats, showing promising results in protecting the liver. tandfonline.com Another study explored its effects on bisphenol A (BPA)-induced toxicity, suggesting that this compound may amend the adverse effects of BPA on the liver, kidney, and testis. nih.govwjgnet.com These studies often focus on biochemical markers, oxidative stress parameters, and histopathological changes. tandfonline.comnih.gov

Furthermore, methods for the isolation and purification of this compound from natural sources, such as grape pomace, have been developed using techniques like high-speed counter-current chromatography. tandfonline.comtaylorandfrancis.com The metabolism of related compounds, such as caftaric acid, has also been studied, revealing that this compound can be a metabolite found in plasma, kidney, and urine after ingestion of caftaric acid in rats. wikipedia.org While the body of literature on this compound is growing, it is still considered a compound with relatively few dedicated studies compared to its parent compound, ferulic acid. nih.govwjgnet.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14O9 |

|---|---|

Molecular Weight |

326.25 g/mol |

IUPAC Name |

2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid |

InChI |

InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+ |

InChI Key |

XIWXUSFCUBAMFH-HWKANZROSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC(C(C(=O)O)O)C(=O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O |

physical_description |

Solid |

Synonyms |

fertaric acid |

Origin of Product |

United States |

Occurrence, Biogenesis, and Biosynthesis of Fertaric Acid

Natural Abundance and Distribution Profiles

The occurrence of fertaric acid is documented in specific botanical and microbial systems, where it contributes to the local chemical composition.

This compound is a naturally occurring phytochemical found in grapes (Vitis vinifera) and subsequently in wine. wikipedia.orgwikipedia.org It is classified as a hydroxycinnamic tartaric ester, alongside related compounds such as caftaric acid and coutaric acid. core.ac.ukmdpi.com Within the grape berry, these compounds are distributed in the juice, peel, and seeds. researchgate.net

The concentration of this compound can be influenced by the winemaking process. core.ac.uk During malolactic fermentation, for instance, certain lactic acid bacteria possess cinnamoyl esterase activity. core.ac.uk This enzyme can hydrolyze esters like this compound, leading to a decrease in its concentration and a corresponding increase in the concentration of free ferulic acid. core.ac.uk

| Source | Presence of this compound | Key Factors Influencing Concentration |

|---|---|---|

| Grapes (Vitis vinifera) | Present in juice, peel, and seeds | Grape variety, ripeness |

| Wine | Present | Malolactic fermentation, enzymatic hydrolysis |

Grapefruit (Citrus paradisi) is known to contain a wide array of phytochemicals, including flavonoids and furanocoumarins. nih.gov Among the compounds identified in grapefruit is ferulic acid, which is a chemical precursor to this compound. usda.gov However, the direct identification of this compound itself within Citrus paradisi is not established in available scientific literature.

This compound has been identified as a metabolite found in or produced by Saccharomyces cerevisiae. nih.gov This yeast is the primary microbe responsible for alcoholic fermentation in winemaking. laffort.com During fermentation, S. cerevisiae actively metabolizes many compounds present in grape must. laffort.com Research indicates that some strains of brewer's yeast can exhibit feruloyl esterase activity, which facilitates the release of ferulic acid from other conjugated forms during fermentation. researchgate.net

Enzymatic and Chemical Pathways of this compound Formation

The formation of this compound involves specific biochemical reactions, primarily esterification and biotransformation from precursor molecules.

The core chemical structure of this compound is the result of an esterification reaction between ferulic acid and tartaric acid. wikipedia.org This reaction forms an ester bond between the carboxyl group of ferulic acid and one of the hydroxyl groups of tartaric acid. While the precise enzymatic pathway in plants is complex, the fundamental chemistry is well-understood.

Chemical synthesis of ferulic acid esters can be achieved by reacting ferulic acid with an alcohol in the presence of an acid catalyst, a process that can be significantly accelerated by techniques such as microwave irradiation. nih.govresearchgate.net In biological systems, this synthesis is typically catalyzed by enzymes. Feruloyl esterases (FAEs), a type of carboxyl esterase, are enzymes known to break the ester bond between ferulic acid and polysaccharides, but they can also catalyze the reverse reaction of esterification under specific conditions. mdpi.com

| Component | Chemical Class | Role in Reaction |

|---|---|---|

| Ferulic Acid | Hydroxycinnamic Acid | Provides the acyl group |

| Tartaric Acid | Dicarboxylic Acid | Provides the hydroxyl group (alcohol moiety) |

This compound is a known metabolite of caftaric acid. wikipedia.orgwikipedia.org Caftaric acid is an ester of caffeic acid and tartaric acid, making it structurally very similar to this compound. wikipedia.org The key difference between caffeic acid and ferulic acid is an O-methylation on the phenyl ring.

Studies in animal models have demonstrated this biotransformation directly. When caftaric acid is administered, its O-methylated derivative, trans-fertaric acid, is subsequently detected in plasma, kidney, and urine. wikipedia.orgwikipedia.orgbiointerfaceresearch.com This indicates the existence of a metabolic pathway that methylates the caffeic acid portion of the caftaric acid molecule to produce this compound.

Isolation, Purification, and Advanced Analytical Methodologies for Fertaric Acid

Chromatographic Strategies for Isolation and Enrichment

Chromatography is a fundamental tool for the separation of Fertaric acid. Various strategies are employed to enrich and isolate the compound from raw extracts, with the choice of method depending on the source matrix and the desired scale and purity of the final product.

High-Speed Counter-Current Chromatography (HSCCC) has been effectively utilized for the isolation of this compound, along with other hydroxycinnamoyltartaric acids like caftaric and coutaric acids, from grape pomace. nih.govresearchgate.net This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of target compounds.

A developed HSCCC method involves a two-step process to achieve separation. nih.govresearchgate.net In the first run, a solvent system of hexane/ethyl acetate/methanol/water (3:7:3:7 v/v/v/v) with 0.5% trifluoroacetic acid (TFA) is used in the head-to-tail elution mode. nih.govresearchgate.net This initial step separates the target hydroxycinnamoyltartaric acids from other co-extracted polyphenols. nih.govresearchgate.net A subsequent, second run is performed for the final isolation, employing a different solvent system: tert-butyl-methyl ether/acetonitrile/n-butanol/water (2:2:1:5 v/v/v/v) with 0.5% TFA, this time in the tail-to-head elution mode. nih.govresearchgate.net

This specific HSCCC protocol has demonstrated success in yielding this compound from grape pomace. Research findings indicate that from 10 grams of grape pomace, a purity of 90.4% was achieved for this compound, with a final yield of 23%. nih.govresearchgate.net

| Parameter | Details |

|---|---|

| Source Material | Grape Pomace |

| Technique | High-Speed Counter-Current Chromatography (HSCCC) |

| Step 1 Solvent System | Hexane/Ethyl Acetate/Methanol/Water (3:7:3:7 v/v/v/v) + 0.5% TFA |

| Step 2 Solvent System | tert-Butyl-methyl ether/Acetonitrile/n-Butanol/Water (2:2:1:5 v/v/v/v) + 0.5% TFA |

| Purity Achieved | 90.4% |

| Yield | 23% (from 10g of pomace) |

Liquid chromatography is a cornerstone for the analysis and fractionation of this compound from intricate matrices like grape juice. biointerfaceresearch.com Unripe grape juice, or verjuice, has been identified as a source of hydroxycinnamic acids, presenting a simpler phenolic profile compared to other grape by-products. researchgate.netnih.gov This allows for more straightforward separation protocols. researchgate.net

Fast Protein Liquid Chromatography (FPLC), a low-pressure liquid chromatography method, has been proposed as a simple and rapid technique for recovering pure hydroxycinnamic acids from verjuice, significantly reducing the use of solvents. nih.govmdpi.com While much of the research on this specific matrix has focused on the more abundant caftaric acid, the principles are applicable to other related esters. researchgate.netmdpi.com

For broader applications, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods are commonly used for the determination of this compound in grape juice, peel, and seeds. taylorandfrancis.com An HPLC-tandem mass spectrometry method allows for the direct analysis and quantification of this compound in wine and grape juice with minimal sample preparation. researchgate.net These methods demonstrate the versatility of liquid chromatography in handling the complexity of fruit-derived products to isolate and analyze specific phenolic constituents. mdpi.com

Quantitative and Qualitative Analytical Techniques

Following isolation, a suite of analytical methods is required to confirm the identity, purity, and quantity of this compound. These techniques range from foundational spectrophotometry to more sophisticated spectroscopic and chromatographic methods.

Spectrophotometric methods are frequently used as an initial step in the analysis of plant extracts to determine the total content of major phenolic classes. scielo.org.zascielo.org.mx For instance, the Folin-Ciocalteu method is widely applied to measure total phenolic content in wine and grape extracts. scielo.org.mxmdpi.com

While these methods measure broad classes of compounds rather than individual ones, UV-Vis spectrophotometry plays a crucial role in the characterization of isolated compounds like this compound. nih.govresearchgate.net After purification via chromatography, the UV spectrum of the isolated fraction is recorded. This spectrum provides characteristic information based on the compound's chromophores and is a key step in its identification, often used in conjunction with chromatographic retention times. nih.govoeno-one.eu In HPLC analysis, a Diode Array Detector (DAD) can record the UV-Vis spectrum of the compound as it elutes, aiding in its identification by comparing the spectrum to that of a known standard or published data. oeno-one.eu

To unequivocally confirm the structure of this compound and assess its purity, a combination of advanced analytical techniques is essential. High-purity isolates are critical for use as analytical reference standards or for in-vitro studies. nih.govresearchgate.net

Following isolation by HSCCC, the purity of this compound was determined to be 90.4%, which included its Z-isomer. nih.govresearchgate.net The characterization and confirmation of the compound's identity were achieved through several powerful methods: nih.govresearchgate.net

Nuclear Magnetic Resonance (1H NMR) Spectroscopy: Provides detailed information about the chemical structure, allowing for the precise arrangement of protons in the molecule to be determined. nih.govresearchgate.net

Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS): This technique couples the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry. ESI allows the compound to be ionized softly, keeping the molecule intact, while MS/MS provides fragmentation patterns that are unique to the compound's structure, confirming its identity. nih.govresearchgate.net this compound typically shows an [M-H]⁻ ion at m/z 325 in the negative ionization mode. taylorandfrancis.com

UV Spectroscopy: As mentioned, this provides electronic transition information that contributes to the compound's characterization. nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is another powerful tool used for the detailed characterization of phenolic profiles in grape extracts, enabling the identification of compounds like this compound. mdpi.com

| Technique | Application | Key Findings/Information Provided |

|---|---|---|

| 1H NMR Spectroscopy | Structural Elucidation | Confirms the specific arrangement of atoms in the molecule. |

| LC/ESI-MS/MS | Identification & Confirmation | Provides molecular weight and characteristic fragmentation patterns (e.g., [M-H]- at m/z 325). |

| UHPLC-HRMS | Identification in Complex Mixtures | Offers high-resolution separation and accurate mass measurement for confident identification. |

| UV Spectroscopy | Characterization | Provides data on electronic absorption, aiding in identification. |

Biological Activities and Molecular Mechanisms of Fertaric Acid

Modulatory Effects on Oxidative Stress and Antioxidant Systems

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the development of numerous chronic diseases. Fertaric acid exhibits significant antioxidant properties through various mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems.

One of the key mechanisms through which this compound exerts its antioxidant effects is by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Research on ferulic acid, a constituent of this compound, has shown that it can induce the nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. nih.govnih.gov This leads to an upregulation of crucial antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which is involved in the synthesis of glutathione (B108866) (GSH). nih.gov Studies have demonstrated that ferulic acid administration promotes the translocation of Nrf2 to the nucleus, subsequently upregulating the mRNA and protein expression of HO-1 and GCLC. nih.gov This activation of the Nrf2 pathway enhances the cell's capacity to combat oxidative stress and reduces inflammation. nih.govnih.govmdpi.com It is suggested that this compound may share this ability to modulate the Nrf2 antioxidant and inflammatory pathways, contributing to its protective effects. researchgate.net

Computational, or in silico, studies have provided deeper insight into the specific chemical mechanisms by which this compound and related phenolic compounds neutralize free radicals. researchgate.netcolab.ws The primary mechanisms of antioxidant action for phenolic compounds are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netnih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond in the antioxidant. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This is a two-step process where the antioxidant first loses a proton (deprotonation), and the resulting anion then donates an electron to the free radical. nih.gov The feasibility of this pathway is influenced by the acidity of the compound and the solvent environment. researchgate.netcolab.ws

Theoretical studies have shown that for many phenolic acids, the HAT mechanism is preferred in non-polar environments, while the SPLET mechanism becomes more significant in aqueous (polar) media. researchgate.netcolab.wsresearchgate.net The specific chemical structure, including the position of hydroxyl groups on the phenyl ring, significantly influences the antioxidant activity. colab.ws For this compound, its antioxidant potential has been identified through these in silico techniques, highlighting its capacity for free radical scavenging. researchgate.net

In these studies, researchers quantify various phenolic compounds, including this compound, within an extract and simultaneously measure the extract's total antioxidant capacity using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.net Correlation analysis between the concentrations of individual compounds and the measured antioxidant activity often reveals a strong positive association for this compound. researchgate.net For instance, in an analysis of muscadine grape tissues, this compound was one of five biomarker compounds highly associated with antioxidant activity as measured by DPPH, FRAP, CUPRAC, and ABTS assays. researchgate.net This demonstrates that the presence and concentration of this compound significantly contribute to the free-radical-scavenging and reducing power of these botanical extracts. researchgate.netscielo.brscielo.br

Protective Effects on Hepatic Physiology and Pathology

The liver is particularly susceptible to damage from toxins and oxidative stress due to its central role in metabolism and detoxification. This compound has demonstrated significant hepatoprotective effects in preclinical studies, mitigating chemically-induced liver injury and normalizing associated biochemical markers.

This compound has shown a notable ability to protect the liver from damage caused by chemical toxins. nih.gov A key example is its protective effect against hepatotoxicity induced by 4-tert-Octylphenol (B29142) (OP), an endocrine-disrupting chemical known to cause liver damage. nih.govtandfonline.com In animal models, exposure to OP leads to significant liver injury, characterized by increased oxidative stress, inflammation, and cell death. nih.gov

However, pretreatment with this compound in rats subsequently exposed to OP was shown to prevent or significantly ameliorate these toxic effects. nih.govtandfonline.com The administration of this compound helped to maintain near-normal liver architecture and prevented the degradation of liver DNA caused by the toxin. nih.gov Similar protective effects have been observed against liver toxicity induced by Bisphenol A (BPA), another environmental toxin. nih.govresearchgate.netresearchgate.net In these studies, this compound administration mitigated the pathological changes in the liver, demonstrating its robust hepatoprotective potential. nih.govresearchgate.net

Chemically-induced liver damage is clinically identified by elevated levels of specific serum enzymes that leak from damaged hepatocytes. This compound has been shown to effectively regulate these markers. nih.govnih.gov

In rats exposed to toxins like 4-tert-Octylphenol or BPA, there are significant increases in serum levels of liver enzymes such as Aspartate Aminotransferase (AST), Alanine (B10760859) Aminotransferase (ALT), γ-Glutamyl Transferase (γ-GT), and Lactate (B86563) Dehydrogenase (LDH), alongside elevated bilirubin. nih.govnih.govtandfonline.com Simultaneously, levels of enzymes like Alkaline Phosphatase (ALP) and Acid Phosphatase (ACP) often decrease. nih.govnih.gov

Treatment with this compound prior to or alongside toxin exposure has been shown to counteract these changes, bringing the elevated enzyme levels down and restoring the decreased ones toward normal values. nih.govnih.govtandfonline.com For example, in one study, this compound administration to BPA-treated rats restored the altered levels of AST, ALT, ALP, γ-GT, and LDH to near-normal. nih.govresearchgate.net Furthermore, this compound treatment also boosts the liver's own antioxidant enzyme systems, increasing the activity of Superoxide (B77818) Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase, which are often depleted by toxins. nih.gov

Table 1: Effect of this compound (FA) on Serum Liver Function Markers in Rats Exposed to 4-tert-Octylphenol (OP) Data extracted from a study on OP-induced hepatotoxicity. tandfonline.com

| Biochemical Marker | Control Group | OP-Treated Group | FA + OP-Treated Group |

|---|---|---|---|

| AST (U/L) | 101.5 ± 2.61 | 175.2 ± 0.72 | 130.4 ± 4.17 |

| ALT (U/L) | 50.3 ± 1.25 | 86.7 ± 1.96 | 65.1 ± 2.9 |

| ALP (U/L) | 10.4 ± 1.11 | 5.65 ± 0.82 | 13.7 ± 1.22 |

| γ-GT (U/L) | 7.3 ± 1.03 | 13.6 ± 2.30 | 10.2 ± 1.57 |

| Bilirubin (mg/dL) | 0.31 ± 0.02 | 0.82 ± 0.05 | 0.54 ± 0.04 |

Impact on Hepatic DNA Integrity and Histopathological Alterations

This compound has demonstrated a protective effect against liver damage, including the preservation of DNA integrity and the mitigation of histopathological changes. In studies involving rats exposed to the endocrine-disrupting chemical 4-tert-octylphenol (OP), this compound was shown to prevent the degradation of liver deoxyribonucleic acid (DNA), and in fact, promote DNA reformation. nih.gov These findings are supported by molecular and histological investigations, which conclude that this compound protects against the dangerous hepatic effects related to OP. nih.gov

Similarly, in rats exposed to Bisphenol A (BPA), another industrial pollutant, this compound inhibited the degradation of liver DNA content. researchgate.netnih.gov Histopathological examination of liver tissue from BPA-treated rats revealed significant damage, whereas rats treated with this compound in conjunction with BPA showed near-normal liver architecture. researchgate.netnih.gov This protective capacity is further highlighted by this compound's ability to ameliorate liver function and act as an antioxidant in induced liver carcinoma cells. nih.gov

Renal and Testicular Systemic Protective Potentials

Amelioration of Xenobiotic-Induced Renal Dysfunctions (e.g., Bisphenol A-induced) in Animal Models

This compound has shown significant potential in mitigating kidney dysfunction caused by xenobiotics like Bisphenol A (BPA). nih.govnih.gov In animal models, BPA exposure leads to a significant increase in serum levels of urea, creatinine, and uric acid, all indicators of kidney damage. nih.govjuw.edu.pk It also causes a notable decrease in serum electrolytes such as sodium, potassium, and chloride. researchgate.netnih.gov

The administration of this compound to BPA-treated rats has been shown to counteract these effects. nih.gov It helps to decrease the elevated levels of serum urea, creatinine, and uric acid, while simultaneously increasing the levels of serum sodium, potassium, and chloride, thereby restoring these parameters to near-normal levels. researchgate.netnih.gov Histological studies further support these findings, showing that this compound can alleviate the tissue damage in the kidneys caused by BPA. ekb.eg This suggests that this compound has a protective role against BPA-induced renal toxicity. najah.edu

Protective Actions Against Testicular Toxicity (e.g., Bisphenol A-induced) and Hormonal Imbalances

This compound demonstrates a protective effect against testicular toxicity and hormonal imbalances induced by xenobiotics such as Bisphenol A (BPA). nih.govnih.gov Exposure to BPA has been shown to cause a significant decrease in serum testosterone (B1683101) levels and an increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). researchgate.netnih.gov

In studies with male rats, the administration of this compound to those treated with BPA resulted in a significant increase in serum testosterone levels and a decrease in LH and FSH levels, bringing them closer to normal. nih.gov Histopathological examination of the testes revealed that while BPA caused damage to the seminiferous tubules, treatment with this compound helped to preserve the normal structure. researchgate.net These findings suggest that this compound can ameliorate the adverse effects of BPA on testicular function and hormone regulation. researchgate.netnih.gov

Table 1: Protective Effect of this compound on Testicular Toxicity in Rats Exposed to Bisphenol A

| Parameter | Control | BPA | FA + BPA |

|---|---|---|---|

| Serum Testosterone (ng/mL) | 5.98 ± 0.42 | 3.14 ± 0.49 | 5.89 ± 0.68 |

| Serum LH (mIU/mL) | 18.28 ± 1.14 | 25.16 ± 1.38 | 18.39 ± 1.19 |

| Serum FSH (mIU/mL) | 15.24 ± 1.09 | 22.18 ± 1.27 | 15.31 ± 1.12 |

Source: nih.govwjgnet.com

Preservation of DNA Integrity in Renal and Testicular Tissues

This compound has been shown to play a crucial role in preserving the integrity of DNA in both renal and testicular tissues, particularly in the context of damage induced by xenobiotics like Bisphenol A (BPA). nih.govnih.gov Studies have demonstrated that BPA exposure leads to a significant degradation of DNA content in both the kidneys and the testes. researchgate.netnih.gov

However, the administration of this compound has been found to inhibit this DNA degradation. researchgate.netnih.gov In animal models, rats treated with both BPA and this compound showed a significant preservation of DNA content in these tissues compared to those treated with BPA alone. nih.gov This suggests that this compound has a protective effect at a molecular level, helping to maintain the genetic integrity of these vital organs against toxic insults. researchgate.netresearchgate.net

Broader Biological Interactions and Metabolic Transformations

Fate and Distribution of this compound in Animal Systems Following Oral Administration

Following oral administration, this compound's precursor, caftaric acid, is rapidly absorbed from the stomach into the plasma. mdpi.comresearchgate.net It is then metabolized into its O-methylated derivative, trans-fertaric acid. acs.org

Studies in rats have shown that after administration of trans-caftaric acid, both trans-caftaric acid and trans-fertaric acid are detected in the plasma, with the concentration of trans-fertaric acid increasing over time. acs.org Both compounds have been found to distribute to the kidneys, with trans-fertaric acid being found at a significantly higher concentration. researchgate.netacs.org Notably, only trans-fertaric acid has been detected in the urine, suggesting it is a major excretory metabolite. researchgate.netacs.org Interestingly, in some instances, trans-caftaric acid has also been detected in the brain. acs.org This indicates that this compound and its precursor can cross the blood-brain barrier to some extent. acs.org

Influence on Inflammatory Cytokine Profiles in Response to Toxicants

This compound has demonstrated a significant ability to modulate the body's inflammatory response when challenged by certain toxicants. Research indicates that this hydroxycinnamic acid can counteract the inflammatory cascade triggered by environmental toxins by altering the expression and levels of key inflammatory cytokines. This modulation helps to mitigate cellular and tissue damage that would otherwise result from an unchecked inflammatory state.

Studies involving animal models have provided detailed insights into these protective mechanisms. Specifically, this compound has been shown to be effective against hepatotoxicity induced by the endocrine-disrupting chemical 4-tert-octylphenol (OP) and to amend the systemic toxicity caused by Bisphenol A (BPA). nih.govnih.gov

Modulation of Cytokine Response to 4-tert-octylphenol (OP)

In a study investigating the effects of this compound on liver damage caused by 4-tert-octylphenol (OP) in rats, exposure to the toxicant alone led to a significant elevation of pro-inflammatory cytokines. nih.gov The administration of OP resulted in increased levels of serum and liver tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov Furthermore, serum levels of interleukin-6 (IL-6) and interleukin-10 (IL-10) were also significantly increased. nih.gov

However, when rats were pre-treated with this compound before being exposed to OP, these cytokine levels were maintained at near-normal values. nih.gov This finding highlights the preventative capacity of this compound in controlling the inflammatory surge initiated by OP, thereby protecting the liver from toxicant-induced injury. nih.gov

Table 1: Effect of this compound (FA) on Serum and Liver Cytokine Levels in Rats Exposed to 4-tert-octylphenol (OP) Data sourced from a study on OP-related hepatotoxicity. nih.gov Note: Specific numerical values were not available in the abstract; the table reflects the described significant changes.

| Analyte | Tissue | Effect of OP Exposure | Effect of FA Pre-treatment + OP Exposure |

|---|---|---|---|

| TNF-α | Serum & Liver | ▲ Significant Increase | ↔ Near-normal levels |

| IL-1β | Serum & Liver | ▲ Significant Increase | ↔ Near-normal levels |

| IL-6 | Serum | ▲ Significant Increase | ↔ Near-normal levels |

| IL-10 | Serum | ▲ Significant Increase | ↔ Near-normal levels |

Amelioration of Bisphenol A (BPA)-Induced Toxicity

This compound has also been studied for its capacity to correct the toxic effects of Bisphenol A (BPA), another widespread environmental contaminant known to induce organ damage. nih.govekb.eg While BPA exposure is linked to an inflammatory response, including the upregulation of cytokines like IL-6 and TNF-α, research has shown that this compound can amend the resulting toxicity in the liver, kidney, and testis. nih.govekb.eg Studies confirm that oral administration of this compound to BPA-treated rats helps restore various biochemical markers toward normal levels, indicating a mitigation of the toxic and inflammatory effects. researchgate.net

General Anti-inflammatory Mechanisms

Research Directions and Future Perspectives in Fertaric Acid Research

Elucidation of Novel Biological Activities and Pharmacological Potentials

Initial research has primarily highlighted the antioxidant properties of fertaric acid, a characteristic common to many phenolic compounds. smolecule.com However, emerging studies are beginning to uncover more specific and novel pharmacological activities that warrant deeper investigation.

Key research findings point towards several potential therapeutic applications:

Hepatoprotective Effects: Studies have demonstrated that this compound can offer protective effects on the liver. It has been shown to ameliorate liver function and reduce oxidative stress in liver cells. nih.govwjgnet.com For instance, in a study involving bisphenol A (BPA)-induced toxicity in rats, this compound administration was found to counteract the negative effects on liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). wjgnet.com Another study showed its protective role against octylphenol-related hepatotoxicity. taylorandfrancis.com

Antioxidant and Anti-inflammatory Activity: this compound is recognized as a potent antioxidant. nih.govresearchgate.net It is considered one of the key antioxidant components in grape seeds. nih.gov This activity is crucial in protecting cells from oxidative stress. smolecule.com Its anti-inflammatory properties are also a significant area of interest, potentially mediated through the modulation of inflammatory pathways. smolecule.comresearchgate.net

Anxiolytic Potential: Preliminary research suggests that trans-fertaric acid may possess moderate anxiolytic (anti-anxiety) effects. smolecule.com These effects are thought to be mediated through interactions with the GABAergic system, similar to the mechanism of some established anxiolytic drugs. smolecule.com

Metabolic Regulation: this compound has been implicated in protecting against toxicity-induced metabolic disturbances. In studies on rats exposed to BPA, this compound helped normalize body weight and levels of key metabolic markers in the liver, kidney, and testis that were disrupted by the toxicant. nih.govwjgnet.com

Future research should aim to expand upon these initial findings, exploring other potential therapeutic areas such as neuroprotection, cardiovascular health, and its role in mitigating metabolic syndrome, building upon the known benefits of its precursor, ferulic acid. phypha.irmdpi.com

Advanced Mechanistic Investigations at Cellular and Subcellular Levels

To fully understand the pharmacological potential of this compound, it is crucial to move beyond observational studies and delve into its precise mechanisms of action at the cellular and subcellular levels.

Current mechanistic insights include:

Modulation of Antioxidant Pathways: Research suggests that this compound's antioxidant effects may be linked to its ability to modulate the Nrf2 antioxidant pathway, a key regulator of cellular defense against oxidative stress. researchgate.net

Enzyme Regulation: this compound has been shown to influence the activity of various enzymes. In models of induced toxicity, it helped normalize levels of serum enzymes like alkaline phosphatase, lactate (B86563) dehydrogenase, and others, indicating its role in maintaining cellular homeostasis. wjgnet.com It also showed a protective effect on antioxidant enzymes like superoxide (B77818) dismutase (SOD). taylorandfrancis.com

Interaction with Neurotransmitter Systems: The potential anxiolytic activity of this compound is linked to its interaction with the GABAergic system, though the specific receptors and binding sites are yet to be fully characterized. smolecule.com

Subcellular Distribution: Upon ingestion, this compound can be absorbed and distributed to various tissues. It has been detected in the plasma, kidneys, and urine of rats, indicating its bioavailability. wikipedia.org Furthermore, studies on related compounds show that phenolic compounds are often distributed within subcellular compartments, which is linked to their role in cellular defense mechanisms. mdpi.com The specific localization of this compound within cells and its impact on organelle function is a critical area for future investigation. For example, studies on other transcription factors in grape cells have successfully tracked their distribution within the nucleus, a technique that could be applied to understand the targets of this compound signaling. researchgate.net

Advanced research in this area should employ techniques like transcriptomics, proteomics, and metabolomics to identify the specific cellular pathways and molecular targets of this compound. Investigating its effects on mitochondrial function, gene expression, and protein signaling will provide a more complete picture of its bioactivity.

Comparative Studies with Analogous Hydroxycinnamoyl Tartaric Acid Derivatives

This compound belongs to a class of compounds known as hydroxycinnamoyl-tartaric acids (HCTs), which also includes caftaric acid (caffeic acid + tartaric acid) and coutaric acid (p-coumaric acid + tartaric acid). d-nb.info These compounds coexist in grapes and wine and share structural similarities, yet they may possess distinct biological activities and properties. taylorandfrancis.com Comparative studies are essential to delineate the unique potential of each derivative.

| Feature | This compound | Caftaric Acid | Coutaric Acid |

| Structure | Ester of Ferulic acid and Tartaric acid. wikipedia.orgwiktionary.org | Ester of Caffeic acid and Tartaric acid. biointerfaceresearch.com | Ester of p-Coumaric acid and Tartaric acid. d-nb.info |

| Natural Source | Grapes and wine. wikipedia.orgwiktionary.org | Grapes, wine, and Echinacea extracts. wikipedia.orgtaylorandfrancis.combiointerfaceresearch.com | Grapes and wine. taylorandfrancis.comd-nb.info |

| Reported Purity (from grape pomace) | 90.4% nih.govmdpi.com | 97.0% nih.govmdpi.com | 97.2% nih.gov |

| Key Research Findings | Hepatoprotective, antioxidant, potential anxiolytic effects, modulates Nrf2 pathway. smolecule.comnih.govtaylorandfrancis.comresearchgate.net | Antioxidant, anti-inflammatory, antimutagenic, contributes to wine astringency. biointerfaceresearch.com | Used for varietal differentiation in wines. |

| Metabolism | Can be formed as a metabolite of caftaric acid in rats. wikipedia.org | Metabolized into this compound in rats; susceptible to oxidation during winemaking. wikipedia.org | Less is known about its specific metabolic fate compared to the others. |

Future comparative research should focus on a side-by-side analysis of their bioavailability, metabolic fate, and efficacy in various biological models. Such studies will help identify which HCT is most potent for a specific therapeutic application and could reveal synergistic effects when these compounds are present together.

Development of Sustainable Production and Purification Technologies for this compound

The advancement of research and potential commercial application of this compound depends on the availability of high-purity compounds. Developing sustainable and efficient methods for its production and purification is therefore a critical research objective.

Sustainable Production:

Extraction from Agri-Food Byproducts: A highly sustainable approach is the extraction of this compound from natural sources, particularly from byproducts of the wine industry like grape pomace. mdpi.comnih.gov This strategy not only provides a green source of the compound but also adds value to agricultural waste. Organic and biodynamic viticulture practices have been shown to influence the concentration of compounds like this compound in grapes, suggesting that agricultural methods can be optimized to enhance the yield of target phytochemicals. oeno-one.euoeno-one.eu

Biosynthesis: While chemical synthesis through the esterification of ferulic acid and tartaric acid is possible, biotechnological routes offer a more sustainable alternative. smolecule.com This could involve using specific enzymes or microbial fermentation to produce this compound, potentially increasing yield and reducing the use of harsh chemicals. google.comnih.gov

Advanced Purification Technologies:

Chromatography: High-speed counter-current chromatography (HSCCC) has been successfully developed for the isolation of fertaric, caftaric, and coutaric acids from grape pomace, achieving a purity of 90.4% for this compound. nih.gov While effective, this method can be solvent-intensive. mdpi.com

"Green" Chromatography and Adsorption: Research into more environmentally friendly purification methods is ongoing. This includes simplifying extraction procedures to reduce solvent and time requirements. mdpi.com The use of synthetic adsorption resins is another promising approach for the partial purification of related compounds like ferulic acid, which could be adapted for this compound. mdpi.com These resins can often be regenerated, reducing costs and waste. mdpi.com

Crystallization: For ferulic acid, purification can be achieved through re-crystallization by altering solvent polarity or pH. google.com Similar methods could be optimized for this compound to obtain a high-purity final product.

Q & A

Q. What are the primary analytical methods for identifying and quantifying fertaric acid in plant matrices?

this compound is commonly detected using chromatographic techniques coupled with mass spectrometry. Ultra-high-performance liquid chromatography-tandem quadrupole mass spectrometry (UHPLC-MS/MS) is validated for its quantification in grape-derived products, with optimized parameters such as mobile phase composition (e.g., 0.1% formic acid in water and acetonitrile) and ionization modes (e.g., ESI−) . Sample preparation often involves solid-phase extraction (SPE) to remove interfering compounds, ensuring specificity. Calibration curves (linear range: 0.05–10 μg/mL) and recovery rates (>85%) are critical for validation .

Q. How does this compound’s stability vary under different storage and processing conditions?

Stability studies indicate that this compound is susceptible to hydrolysis at high temperatures (>60°C) and alkaline pH (>8.0). For reproducible results, samples should be stored at −80°C in amber vials to prevent photodegradation. Freeze-thaw cycles (>3×) significantly degrade this compound in aqueous matrices, necessitating single-use aliquots .

Q. What are the key challenges in isolating this compound from complex plant extracts?

Co-elution with structurally similar hydroxycinnamoyltartaric acids (e.g., caftaric acid) is a major hurdle. Techniques like hydrophilic interaction liquid chromatography (HILIC) or dual-column purification improve separation efficiency. Matrix effects in MS analysis can be mitigated using isotope-labeled internal standards (e.g., d₃-fertaric acid) .

Advanced Research Questions

Q. How can metabolomic approaches elucidate the biosynthetic pathways of this compound in plants?

Joint transcriptomic and metabolomic analyses reveal that this compound synthesis correlates with upregulated genes in the phenylpropanoid pathway (e.g., PAL, 4CL). In Vitis vinifera, its accumulation is linked to stress-responsive transcription factors (e.g., MYB14). Targeted knockout of HCT (hydroxycinnamoyl transferase) in model plants reduces this compound levels, confirming its role in esterification reactions .

Q. What statistical frameworks are optimal for resolving contradictory data on this compound’s antioxidant activity?

Meta-analyses of in vitro assays (e.g., DPPH, FRAP) require normalization to molar extinction coefficients and control for solvent polarity effects. Multivariate regression models (e.g., partial least squares) differentiate structure-activity relationships from confounding variables, such as coexisting polyphenols. Discrepancies in IC₅₀ values often arise from assay pH variations affecting ionization states .

Q. How can experimental designs be optimized to study this compound’s synergistic interactions with other phytochemicals?

Fractional factorial designs (FFD) or response surface methodology (RSM) are effective for evaluating synergies. For example, co-administration of this compound with resveratrol in cell models shows amplified Nrf2 activation, but dose-dependent antagonism occurs at high concentrations. Isobolographic analysis quantifies these interactions, with combination indices (CI) <1 indicating synergy .

Methodological Guidance

Q. What protocols ensure reproducibility in this compound extraction and quantification?

- Extraction : Use 70% methanol/water (v/v) with 0.1% HCl at 50°C for 1 hour, followed by centrifugation (10,000×g, 10 min).

- Purification : SPE cartridges (e.g., C18 or HLB) preconditioned with methanol/water.

- Quantification : UHPLC-MS/MS with MRM transitions m/z 311→173 (quantifier) and 311→149 (qualifier). Report limits of detection (LOD: 0.02 μg/mL) and quantification (LOQ: 0.05 μg/mL) .

Q. How should researchers address discrepancies between in vitro and in vivo studies of this compound?

Pharmacokinetic studies using stable isotopes (e.g., ¹³C-fertaric acid) track bioavailability and metabolism. In rodents, <5% of oral doses reach systemic circulation due to gut microbiota-mediated hydrolysis. Simulations using physiologically based pharmacokinetic (PBPK) models reconcile in vitro EC₅₀ values with observed in vivo efficacy .

Data Presentation Standards

Key Research Gaps

- Mechanistic Studies : Role of this compound in plant-pathogen interactions.

- Advanced Models : Organ-on-a-chip systems to simulate intestinal absorption.

- Multi-Omics Integration : Correlate SNP variations with this compound accumulation in crops.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.